3-methyl-N-[3-(morpholin-4-yl)propyl]benzamide
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Overview
Description
3-METHYL-N-(3-MORPHOLINOPROPYL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-methyl group and a 3-morpholinopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(3-MORPHOLINOPROPYL)BENZAMIDE typically involves the reaction of 3-methylbenzoic acid with 3-morpholinopropylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group .
Industrial Production Methods
In an industrial setting, the production of 3-METHYL-N-(3-MORPHOLINOPROPYL)BENZAMIDE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as copper-based metal-organic frameworks, can enhance the efficiency of the synthesis by promoting oxidative couplings .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-(3-MORPHOLINOPROPYL)BENZAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets can facilitate the oxidation of aromatic amines.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
3-METHYL-N-(3-MORPHOLINOPROPYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers and other materials due to its amide functionality.
Mechanism of Action
The mechanism of action of 3-METHYL-N-(3-MORPHOLINOPROPYL)BENZAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide:
N-Methylbenzamide: Used in various chemical syntheses.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
Uniqueness
3-METHYL-N-(3-MORPHOLINOPROPYL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 3-methyl group and a 3-morpholinopropyl group makes it a versatile compound for various applications, distinguishing it from other benzamides.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
3-methyl-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C15H22N2O2/c1-13-4-2-5-14(12-13)15(18)16-6-3-7-17-8-10-19-11-9-17/h2,4-5,12H,3,6-11H2,1H3,(H,16,18) |
InChI Key |
SJSIBMXUJPWQCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCN2CCOCC2 |
Origin of Product |
United States |
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